Alisamycin
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Overview
Description
Alisamycin is a complex organic compound with a unique structure that includes multiple functional groups and rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alisamycin typically involves multiple steps, including the formation of the heptatrienamide backbone and the subsequent addition of various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques would be essential to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple double bonds and hydroxyl groups makes it susceptible to oxidation reactions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents.
Substitution: The amide and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industrial applications, this compound may be used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties could be harnessed to create new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of Alisamycin involves its interaction with specific molecular targets. These interactions may include hydrogen bonding, van der Waals forces, and covalent bonding. The pathways involved could include signal transduction, enzyme inhibition, and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heptatrienamides and bicyclic compounds with multiple functional groups. Examples include:
- 2,4,6-Heptatrienamide derivatives with different substituents.
- Bicyclic compounds with similar ring structures and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
136398-54-4 |
---|---|
Molecular Formula |
C29H32N2O7 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(2E,4E,6E)-7-[4-[[(2E,4E)-5-cyclohexylpenta-2,4-dienoyl]amino]-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)hepta-2,4,6-trienamide |
InChI |
InChI=1S/C29H32N2O7/c32-21-15-16-22(33)25(21)31-24(35)13-6-1-2-9-17-29(37)18-20(26(36)27-28(29)38-27)30-23(34)14-8-7-12-19-10-4-3-5-11-19/h1-2,6-9,12-14,17-19,27-28,32,37H,3-5,10-11,15-16H2,(H,30,34)(H,31,35)/b2-1+,12-7+,13-6+,14-8+,17-9+ |
InChI Key |
JNNCGBMBOYDZEW-CXNWBYPBSA-N |
Isomeric SMILES |
C1CCC(CC1)/C=C/C=C/C(=O)NC2=CC(C3C(C2=O)O3)(/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)O |
SMILES |
C1CCC(CC1)C=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O |
Canonical SMILES |
C1CCC(CC1)C=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O |
Synonyms |
alisamycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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